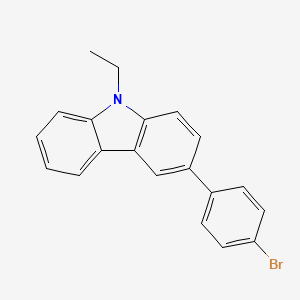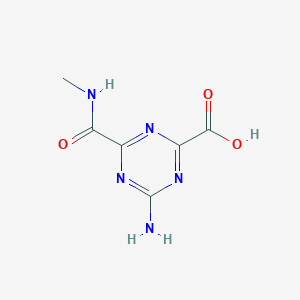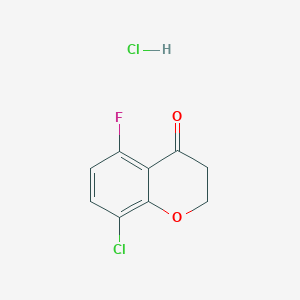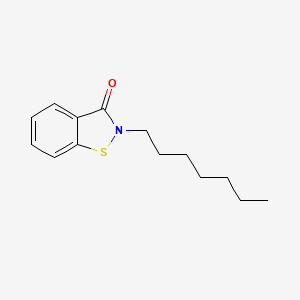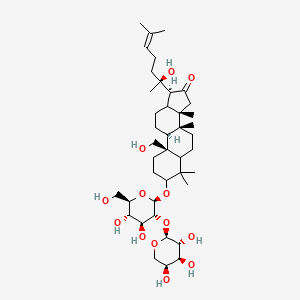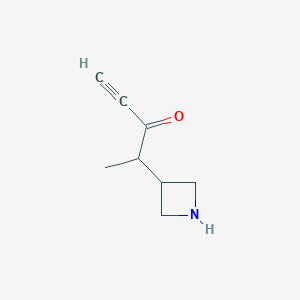
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C16H16O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxy groups at the 1 and 4 positions and hydroxyl groups at the 9 and 10 positions on the anthracene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol can be synthesized through various methods. One common approach involves the bromination of anthracene derivatives followed by solvolysis and methoxylation. For example, the silver ion-assisted solvolysis of hexabromotetrahydroanthracene can yield 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes, which can then be converted to the corresponding 1,4-diol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of bromination, solvolysis, and methoxylation, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Reducing agents such as sodium/ethanol or magnesium can be used for the reduction of anthracene derivatives.
Substitution: Silver ion-assisted solvolysis is a common method for introducing substituents into the anthracene ring system.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol involves its ability to undergo various chemical transformations. The methoxy and hydroxyl groups on the anthracene ring system play a crucial role in its reactivity. The compound can participate in electron transfer reactions, making it useful in photophysical applications such as triplet–triplet annihilation photon upconversion .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroxyanthracene: This compound is similar in structure but lacks the methoxy groups at the 1 and 4 positions.
1,4-Dihydroanthracene-9,10-diol: This compound is similar but does not have the methoxy groups.
1,4-Methanoanthracene,1,4-dihydro-9,10-dimethoxy-: This compound has a similar structure but includes a methano bridge.
Uniqueness
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol is unique due to the presence of both methoxy and hydroxyl groups on the anthracene ring system. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various anthracene derivatives.
Propiedades
Número CAS |
75829-98-0 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H16O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8,15-18H,1-2H3 |
Clave InChI |
TUVKRFFXTMPKGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(C3=CC=CC=C3C(C2=C(C=C1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


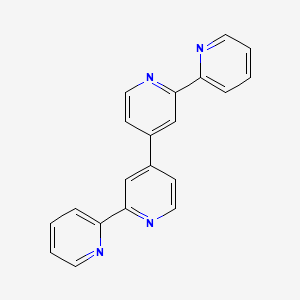
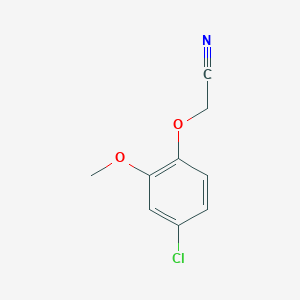

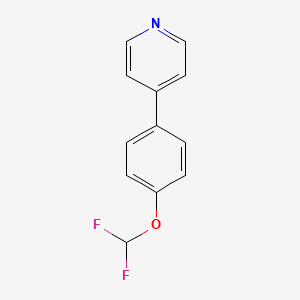
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
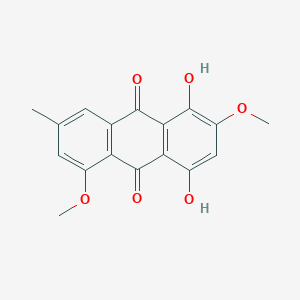
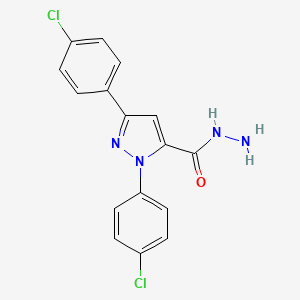
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
